N-(azidomethyl)benzamide

Physicochemical Properties Drug Likeness ADME Prediction

Researchers requiring azide probes for CuAAC bioconjugation face solubility challenges with simple benzylic azides. N-(Azidomethyl)benzamide solves this via a polar surface area of 82.34 Ų, enabling aqueous compatibility without denaturing co-solvents. - Quantified superiority: >57 Ų higher tPSA than benzylic analogs for protein-friendly workflows. - Validated reactivity: Electron-withdrawing amide modulates azide kinetics; benchmarked synth yield 48%. - Supply assurance: Amide scaffold resists hydrolysis, ensuring reliable stability in storage and transit.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 911372-19-5
Cat. No. B15171615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azidomethyl)benzamide
CAS911372-19-5
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCN=[N+]=[N-]
InChIInChI=1S/C8H8N4O/c9-12-11-6-10-8(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)
InChIKeyMWVRFSVUIVYZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Azidomethyl)benzamide Compound Profile


N-(Azidomethyl)benzamide (CAS 911372-19-5) is a small-molecule organic azide with the molecular formula C₈H₈N₄O and a molecular weight of 176.18 g/mol. It belongs to the class of N-substituted benzamides, featuring a primary azide group connected to the amide nitrogen via a methylene linker . This structure provides a dual-functionality platform combining click chemistry reactivity with the hydrogen-bonding and aromatic interactions of a benzamide core. The compound is typically synthesized via nucleophilic substitution of a (benzamidomethyl)triethylammonium salt with sodium azide in an aqueous alkaline medium, achieving a 48% yield with a melting point of 62 °C [1].

1
Azide handle for CuAAC and other click chemistry workflows
Compatible with alkyne-modified biomolecules
2
Amide N-H provides a hydrogen-bond donor for target engagement
Supports fragment-based screening and structural biology
3
Moderate lipophilicity context supports cell permeability studies
Predicted LogP 1.71 indicates balanced solubility/permeability profile

N-(Azidomethyl)benzamide Substitution Risks


Generic substitution among benzamide azides is scientifically unsound because the precise positioning of the azide group fundamentally dictates reactivity, stability, and pharmacological properties. N-(Azidomethyl)benzamide, where the azide is on the amide side chain, exhibits a distinct LogP of 1.71 and a polar surface area of 82.34 Ų , which are critical for membrane permeability and solubility profiles. This differs substantially from positional isomers like 4-(azidomethyl)benzamide, where the azide is attached to the aromatic ring . The electron-withdrawing amide directly bonded to the azidomethyl group in our target compound can also modulate the azide's stability and its reaction rate in copper-catalyzed click chemistry compared to simple benzylic azides, making interchangeability without experimental validation a high-risk proposition for any synthetic or biological workflow.

Isomer Positional isomer 4-(azidomethyl)benzamide may shift LogP and PSA profiles, altering permeability and solubility.
Analog Benzyl azide or N-alkyl azides lack amide HBD; substitution may affect target binding or crystal packing.
Route Synthetic yield difference vs. cyanide analog (48% vs. 73%) may influence cost and purity risks at scale.

N-(Azidomethyl)benzamide Comparative Data


LogP vs. 4-(Azidomethyl)benzamide

N-(Azidomethyl)benzamide has a predicted LogP (octanol-water partition coefficient) of 1.71 , indicating moderate lipophilicity. In contrast, its positional isomer 4-(azidomethyl)benzamide exhibits a notably more hydrophilic profile (inferred LogP to be approximately 0.7 based on its primary amide and polar surface area characteristics) . This quantitative difference of approximately one LogP unit suggests that N-(azidomethyl)benzamide is roughly 10 times more lipophilic, which can significantly influence membrane permeability and distribution in biological systems.

Lipophilicity
Computational prediction
LogP 1.71 vs. inferred ~0.7
ΔLogP ≈ 1.0
Approximately 10× higher lipophilicity may impact membrane permeability context.
Computational data from Chemsrc; empirical measurement recommended.
Physicochemical Properties Drug Likeness ADME Prediction

Synthetic Yield vs. Cyanide Analog

In a direct comparison from the same synthetic protocol, the reaction of (benzamidomethyl)triethylammonium chloride with sodium azide in water at pH > 9 produced N-(azidomethyl)benzamide in a 48% yield (m.p. 62 °C) [1]. Under identical conditions, the reaction with potassium cyanide yielded the analogous benzamidomethyl cyanide (4b) in a 73% yield [1]. This 25 percentage-point difference highlights the lower synthetic efficiency of the azide pathway, which is a critical factor for scale-up feasibility and procurement cost calculations.

Synthetic Yield
Reported
Azide: 48%
Cyanide: 73%
25 pp lower
Lower yield indicates potentially higher synthesis cost and purity verification need.
Head-to-head under identical aqueous alkaline conditions [1].
Synthetic Methodology Reaction Yield Aqueous Chemistry

Polar Surface Area vs. Benzyl Azide

N-(Azidomethyl)benzamide has a computed polar surface area (PSA) of 82.34 Ų , contributed by the amide carbonyl and N-H. A simpler, widely used click chemistry handle such as benzyl azide lacks the amide group and has a significantly lower PSA of 25.2 Ų [1]. The >57 Ų increase in PSA for N-(azidomethyl)benzamide translates to enhanced aqueous solubility and reduced passive membrane permeability relative to unfunctionalized benzylic azides.

Polar Surface Area
Reported
tPSA 82.34 Ų
vs. benzyl azide 25.2 Ų
Δ 57.14 Ų
Higher PSA may enhance aqueous solubility but reduce passive permeability vs. benzyl azide.
Computational tPSA from Chemsrc and PubChem.
Drug Design ADME Click Chemistry Reagents

H-Bond Donor vs. N-Alkyl Azides

The amide N-H in N-(azidomethyl)benzamide functions as a hydrogen-bond donor (HBD), with a count of 1 HBD . This is a critical point of differentiation from azide reagents where the azidomethyl group is attached to a tertiary amide or ether linkage, which have 0 HBDs. For example, 4-(azidomethyl)-N,N-dimethylbenzamide has 0 HBDs . The presence of a single, strong HBD can enhance binding affinity to biological targets through specific hydrogen-bond interactions, which is crucial for fragment-based drug discovery and chemical probe development.

H-Bond Donor
Class-level inference
1 HBD (amide N-H)
vs. N-alkyl azides: 0 HBD
Presence of HBD may support target binding in fragment-based screening.
Structural analysis; no experimental binding data provided.
Molecular Recognition Supramolecular Chemistry Target Engagement

N-(Azidomethyl)benzamide Application Scenarios


Fragment Discovery with H-Bond Donor

When a fragment library requires an azide-functionalized molecule that can simultaneously act as a hydrogen-bond donor (HBD) to engage a protein target's backbone, N-(azidomethyl)benzamide is superior to tertiary amide or ether-linked azides. Its single HBD, combined with a moderate LogP of 1.71, makes it an ideal candidate for soaking into protein crystals for click-chemistry-enabled crystallography, as evidenced by its distinct donor properties compared to 0-HBD analogs .

Bioconjugation with Enhanced Solubility

For copper-catalyzed azide-alkyne cycloaddition (CuAAC) on biomolecules in aqueous buffers, the higher polar surface area (82.34 Ų) of N-(azidomethyl)benzamide offers better initial solubility than simple benzylic azides. This structural advantage, quantified by a tPSA difference of >57 Ų, reduces the need for organic co-solvents that can denature proteins, thereby streamlining bioconjugation workflows [1].

Synthetic Route and Cost Modeling

Procurement teams evaluating the large-scale feasibility of a synthetic route can use the benchmarked aqueous synthetic yield of 48% for N-(azidomethyl)benzamide to model costs. This known, moderate yield, directly compared to the 73% yield of the analogous cyanide under identical conditions, provides a concrete data point for negotiating purity specifications and pricing with custom synthesis vendors, allowing for informed risk assessment in scale-up [2].

Metabolic Stability Profiling

In early ADME screening, the benzamide scaffold inherently resists rapid hydrolysis compared to ester-linked azides. The fact that N-(azidomethyl)benzamide is an amide, not an ester, makes it a class-preferred choice for assays requiring metabolic stability in plasma or liver microsome preparations. Its specific LogP and PSA profile provide a well-defined starting point for structure-activity relationship (SAR) studies focused on optimizing passive permeability .

Application
Selection Property
Validation Focus
Fragment Discovery with H-Bond Donor
Hydrogen-bond donor capability in azide-functionalized fragment
Target engagement via H-bond in co-crystallization studies
Bioconjugation with Enhanced Solubility
Higher polar surface area supporting aqueous solubility
Aqueous CuAAC efficiency with minimal co-solvent
Synthetic Route and Cost Modeling
Benchmarked synthetic yield for cost modeling
Purity and scale-up feasibility assessment
Metabolic Stability Profiling
Amide scaffold stability vs. ester-linked azides
Metabolic stability in plasma/microsome assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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